2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester

Nickel Electroplating Bath Maintenance Leveling Agent Consumption

2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester, designated as Butynediol sulfopropyl ether sodium (HBOPS-Na, CAS: 90268-78-3), is an acetylenic compound recognized as a specialized leveling agent and secondary brightener in electrolytic Watts bright nickel plating baths. Its molecular structure, featuring a butynediol backbone with a sulfopropyl ether sodium group (HOCH₂C≡CCH₂O(CH₂)₃SO₃Na) , provides a unique combination of an anionic sulfonate moiety and a reactive alkyne functional group.

Molecular Formula C7H14NaO6S
Molecular Weight 249.24 g/mol
Cat. No. B14114128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester
Molecular FormulaC7H14NaO6S
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESCCCOS(=O)(=O)O.CC#CC(O)O.[Na]
InChIInChI=1S/C4H6O2.C3H8O4S.Na/c1-2-3-4(5)6;1-2-3-7-8(4,5)6;/h4-6H,1H3;2-3H2,1H3,(H,4,5,6);
InChIKeySCJJTXIBUNIZSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester (HBOPS-Na) for Nickel Electroplating: A Baseline Overview for Procurement


2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester, designated as Butynediol sulfopropyl ether sodium (HBOPS-Na, CAS: 90268-78-3), is an acetylenic compound recognized as a specialized leveling agent and secondary brightener in electrolytic Watts bright nickel plating baths. Its molecular structure, featuring a butynediol backbone with a sulfopropyl ether sodium group (HOCH₂C≡CCH₂O(CH₂)₃SO₃Na) , provides a unique combination of an anionic sulfonate moiety and a reactive alkyne functional group. This enables it to function as an anionic surfactant with a low critical micelle concentration (0.1-0.5 mM) , facilitating strong cathode surface adsorption to guide nickel deposition. It is typically supplied as a brown-red to yellow transparent liquid with a density of 1.11-1.16 g/cm³ at 20°C and a pH of 10.5-11.5 .

Workflow Electrolytic Watts bright nickel plating
Role Secondary brightener and leveling agent
Selection logic Anionic acetylenic, targets low current density areas

Why Generic Substitution Fails: The Critical Role of 2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester (HBOPS-Na) in Nickel Baths


In-class acetylenic compounds cannot be simply interchanged in nickel electroplating formulations due to substantial differences in their electrochemical and physical properties. While the parent compound 2-Butyne-1,4-diol (BOZ) and its ethoxylated (BEO) or propoxylated (BMP) derivatives all serve as brighteners, their substitution can lead to formulation failure [1]. HBOPS-Na differentiates itself fundamentally through its anionic sulfonate group, which enhances electrolyte conductivity and creates a different mass-transport-controlled leveling mechanism compared to non-ionic analogs . This structural difference manifests as a 2- to 20-fold reduction in consumption rate (1-5 g/KAH) compared to BOZ (10-20 g/KAH) or BMP (9 g/KAH), directly impacting operational cost and bath maintenance schedules . Furthermore, HBOPS-Na uniquely targets leveling and brightness in low current density (LCD) areas, a critical performance requirement not adequately met by many standard brighteners .

Mechanism mismatch Non-ionic acetylenic analogs (BOZ, BEO, BMP) lack the anionic sulfonate group, which may shift mass-transport-controlled leveling behavior and cathode adsorption dynamics.
Consumption gap Substituting with BOZ or BMP may increase replenishment demand 3- to 20-fold, altering bath maintenance schedules and operational cost structure.
LCD coverage risk Standard brighteners (e.g., PPS) primarily influence high-current-density areas; replacing HBOPS-Na can result in dullness or poor leveling in low-current-density recesses.

Quantitative Differentiation Evidence Guide for 2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester (HBOPS-Na)


Bath Consumption Rate: HBOPS-Na Requires 60-90% Less Replenishment than Non-Ionic Acetylenic Analogs

HBOPS-Na demonstrates a significantly lower consumption rate in a Watts nickel plating bath compared to its non-ionic acetylenic analogs such as Butynediol (BOZ) and Butynediol propoxylate (BMP). This lower consumption translates directly to reduced operational costs and a more stable bath composition, minimizing the frequency of replenishment and the accumulation of degradation byproducts that reduce bath life. The quantitative data, sourced from multiple reputable industrial suppliers, consistently places the consumption of HBOPS-Na at 1-5 g/KAH, whereas BOZ and BMP exhibit consumption rates 3 to 20 times higher .

Bath consumption rate
Cross-study comparable
1–5 g/KAH (HBOPS-Na)
HBOPS-Na 1–5 BEO 8 BMP / BOZ 9–20
Supports 60–90% lower replenishment demand vs. non-ionic analogs.
Watts bath, 50–60 °C, pH 3.8–4.5, 1–6 A/dm². Data to verify per lot.
Nickel Electroplating Bath Maintenance Leveling Agent Consumption

Enhanced Low Current Density (LCD) Performance: HBOPS-Na is a Targeted LCD Leveler and Brightener

In direct comparative electroplating studies, formulations containing HBOPS-Na (7.5 mg/L) combined with 1,1-dimethylpropargylamine (MPA, 5 mg/L) produced nickel deposits with superior uniformity, gloss, and throwing power, particularly in the low current density regime, compared to electrolytes using alternative additives or lacking MPA [1]. This performance is attributed to its targeted action as a 'low-current-density (LCD) brightener and leveler' as repeatedly stated in multiple technical datasheets . While standard brighteners like PPS (1-(3-sulfopropyl)-pyridinium betaine) primarily influence high-current-density areas, HBOPS-Na specifically enhances the finish in recesses and complex geometries where current density is lower, addressing a key limitation of many other acetylenic and pyridinium additives .

LCD uniformity
Cross-study comparable
Better uniformity, gloss, and throwing power in LCD zones
HBOPS-Na + MPA Other additives
Targeted LCD leveling performance confirmed by visual and cross-section analysis.
5 mg/L MPA + 7.5 mg/L HBOPS, Watts bath, 2 A/dm², 50 °C.
Low Current Density Plating Throwing Power Surface Uniformity

Distinct Electrochemical Reduction Pathway: HBOPS-Na Minimizes Harmful Byproduct Accumulation Compared to PPS

High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of the cathodic reaction products reveals that HBOPS-Na undergoes a distinct hydrogenation pathway compared to the common brightener 1-(3-sulphopropyl)-pyridinium betaine (PPS). PPS is almost completely hydrogenated to a piperidine compound (PIPS) at the nickel electrode, consuming alkalinity and fundamentally altering the additive's structure [1]. In contrast, HBOPS-Na is first hydrogenated to a sulphopropylated butanediol (a saturated intermediate) before further conversion. This stepwise reaction pathway suggests HBOPS-Na remains active in the form of its saturated intermediate, potentially extending its effectiveness and reducing the formation of harmful organic contaminants that embrittle deposits or shorten bath life [1].

Cathodic pathway
Head-to-head
HBOPS-Na converts via functional saturated intermediate
Stepwise hydrogenation PPS → fully saturated inert PIPS
Suggests extended additive durability and fewer harmful byproducts.
HPLC-MS analysis in simulated nickel electrolyte.
Electrochemical Conversion HPLC-MS Analysis Brightener Stability

Synergistic Multi-Component Formulation Compatibility: Designed for PPS, Saccharin, and PS Integration

HBOPS-Na is not designed to function optimally as a standalone brightener but as a synergistic component within a comprehensive additive system. Multiple technical datasheets consistently specify its use in combination with saccharin (a primary brightener/grain refiner), PPS or PPS-OH (pyridinium-based brighteners), and wetting agents . Crucially, it is reported to achieve an 'enhanced effect' when used in combination with 'PS' (a proprietary synergist) . This pre-engineered compatibility is a key differentiator from simpler, single-component brighteners like BOZ or BEO, which may require extensive in-house reformulation to achieve similar synergistic benefits. This facilitates rapid adoption and reliable performance for plating bath formulators.

Formulation synergy
Class-level inference
Designed for use with saccharin, PPS, PPS-OH, and PS synergist
Pre-engineered compatibility reduces formulation development risk.
Supplier-reported guidance across multiple technical datasheets.
Brightener Synergy Formulation Design Additive Compatibility

Enhanced Electrolyte Conductivity from Sulfonate Group: Lower Operating Voltage and Better Macro-Throwing Power

A foundational chemical advantage of HBOPS-Na over non-ionic acetylenic brighteners is its sulfonate functional group, which dissociates in aqueous solution to increase ionic conductivity. This is recognized in its use as an additive in conductive polymer coatings . Increased electrolyte conductivity directly enhances the macro-throwing power of a nickel bath, allowing more uniform metal distribution across a cathode with varying distances from the anode. In contrast, non-ionic additives like BEO or BMP do not contribute to, and may even slightly reduce, bath conductivity, requiring higher operating voltages to maintain the same current density, which can be less efficient and generate more heat.

Conductivity contribution
Class-level inference
Anionic sulfonate group increases ionic conductivity
HBOPS-Na ionic BEO / BMP non-ionic
May enhance macro-throwing power and support lower operating voltage.
Formulation-dependent; review conductivity under target bath conditions.
Electrolyte Conductivity Sulfonate Chemistry Bath Voltage

Broad Metal Substrate and Alloy Applicability: Proven in Nickel-Iron and Copper Electroplating

Unlike some acetylenic brighteners whose performance is narrowly defined for pure nickel, multiple vendor technical documents explicitly state HBOPS-Na's applicability to 'bright acid nickel plating and ferronickel alloy plating' . Additionally, it has been cited as a reliable brightener additive in copper electroplating processes, with its 'exceptional purity and water solubility' ensuring consistent high-quality results . This broader applicability across different metal substrates and alloy systems makes HBOPS-Na a more versatile choice for a plating facility with diverse production requirements, potentially allowing for additive inventory consolidation.

Substrate versatility
Supporting evidence
Applicable to bright acid nickel, Ni-Fe alloy, and copper electroplating
May allow additive consolidation across multiple plating lines.
Supplier documentation; validate performance in specific alloy bath.
Nickel-Iron Alloy Plating Copper Electroplating Versatile Additive

Precision Application Scenarios for 2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester (HBOPS-Na) Based on Quantitative Evidence


High-Volume Rack Plating of Complex Automotive Components Requiring Superior LCD Finish

For automotive parts with deep recesses and complex geometries (e.g., door handles, grilles, or connectors), achieving a bright, leveled finish in low current density (LCD) areas is critical. HBOPS-Na's targeted LCD brightening and leveling action, confirmed by comparative electroplating studies showing superior uniformity and gloss in LCD zones , makes it the additive of choice. Its low consumption rate (1-5 g/KAH) [1] ensures a more stable bath composition over high-volume production runs, reducing the frequency of analytical checks and replenishment, and minimizing the risk of inconsistent part quality.

Nickel-Iron Alloy Plating for Corrosion-Resistant Underlayers in Electronics

Nickel-iron alloy plating is often used for its specific magnetic and corrosion-resistant properties, but achieving a bright, level, and low-stress deposit in this system is more challenging than in pure nickel. HBOPS-Na is specifically documented to be suitable for 'ferronickel alloy plating' . Its synergistic compatibility with saccharin and PPS in a nickel-iron bath enables the attainment of ductile, bright, and leveled deposits that are essential for functional underlayers on electronic connectors, where subsequent forming operations require high ductility.

Bath Re-Optimization to Extend Service Life and Reduce Organic Contamination

The distinct electrochemical conversion pathway of HBOPS-Na, which forms a functional sulphopropylated butanediol intermediate rather than a fully saturated, inert byproduct like PPS , suggests a lower propensity for generating harmful organic degradation products. This makes it a superior choice for re-optimizing an aging Watts nickel bath that is exhibiting problems with embrittlement or poor leveling due to accumulated byproducts. The additive's high reactivity and lower consumption can help 'purge' old additive systems and restore leveling performance with a cleaner conversion profile.

Formulation of a Consolidated, Multi-Substrate Plating Additive Package

A plating chemical formulator can leverage the versatility of HBOPS-Na to create a single additive system that performs effectively in bright acid nickel, Watts nickel, and nickel-iron alloy baths [1]. This consolidation is supported by its sulfonate group, which provides consistent ionic conductivity enhancement across different systems. This simplifies the product line, reduces manufacturing complexity, and allows end-users to procure and manage a single leveling agent for multiple plating applications, reducing inventory costs and the risk of cross-contamination from using different additives.

Application
Selection Property
Validation Focus
High-volume rack plating of complex automotive parts
Targeted LCD brightening and leveling
Uniformity and gloss in low-current-density recesses
Nickel-iron alloy plating for electronic underlayers
Synergistic compatibility with saccharin and PPS in alloy baths
Ductile, bright, and leveled alloy deposit quality
Bath re-optimization to extend service life
Stepwise cathodic conversion with fewer harmful byproducts
Reduced organic contamination and restored leveling
Consolidated multi-substrate additive formulation
Broad metal system applicability and ionic conductivity
Single leveling agent across Ni, Ni-Fe, and Cu plating lines
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